tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate
Description
tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate (CAS: 1610368-00-7) is a chiral carbamate derivative featuring a cyclobutane backbone with (1R,2R)-stereochemistry. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, particularly in peptide and organocatalyst synthesis. Its rigid cyclobutane ring introduces steric and electronic effects that influence reactivity and molecular interactions, making it valuable in asymmetric catalysis and pharmaceutical intermediates . The compound is commercially available with a purity of 95% and is synthesized via carbamate-forming reactions between tert-butyl chloroformate and the corresponding (1R,2R)-2-aminocyclobutane precursor .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWCEYVNCWPKJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : tert-Butyl n-[(1R,2R)-2-aminocyclobutyl]carbamate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of specific functionalities in target compounds, making it valuable in drug discovery and development.
Biology
- Biochemical Probes : The compound is being investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins may inhibit their activity, thus affecting various biochemical pathways.
Medicine
- Therapeutic Potential : Research is ongoing to explore its applications as a pharmaceutical intermediate or active ingredient. Its interactions with specific enzymes suggest potential roles in treating diseases where such enzymes are critical players, including cancer and inflammatory conditions.
Industrial Applications
- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties to enhance manufacturing processes.
Enzyme Inhibition Studies
Research indicates that this compound acts primarily as an enzyme inhibitor. Studies have focused on assessing its binding affinity to target enzymes through kinetic analyses. These studies aim to evaluate how effectively the compound inhibits enzymes involved in critical biochemical pathways related to various diseases.
Therapeutic Applications
Investigations into the therapeutic potential of this compound have shown promise in modulating biochemical pathways associated with cancer and inflammatory diseases. By inhibiting specific enzymes, it could alter metabolic pathways that are dysregulated in these conditions, providing a basis for further drug development efforts.
Mechanism of Action
The mechanism by which tert-butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (1R,2R)-configuration confers distinct spatial arrangements compared to (1S,2S)-isomers, affecting enantioselectivity in catalytic applications .
- Substituent Effects : Methyl or alternative substitutions alter solubility and steric bulk, impacting ligand-metal interactions in catalysis .
Cyclohexyl and Diphenylethyl Carbamate Derivatives
Compounds with cyclohexane or diphenylethane backbones (Table 2) exhibit contrasting conformational flexibility:
| Compound Name | CAS Number | Backbone | Yield | Key Applications |
|---|---|---|---|---|
| tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | - | Cyclohexane | 88% | Ligand synthesis |
| Isobutyl ((1R,2R)-2-aminocyclohexyl)carbamate | - | Cyclohexane | 82% | Ion-pairing catalysis |
| tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | - | Diphenylethane | 77% | Chiral auxiliaries |
Key Observations :
- Ring Strain : Cyclobutane’s higher ring strain (compared to cyclohexane) increases reactivity but reduces thermal stability .
- Aromatic Interactions : Diphenylethyl derivatives leverage π-π stacking for substrate binding in asymmetric catalysis .
Phosphinyl-Functionalized Derivatives
Phosphinyl-modified carbamates (e.g., compounds 11–15 in ) demonstrate enhanced catalytic activity:
- Example : tert-Butyl ((1R,2R)-2-(2-(diphenylphosphinyl)benzamido)-cyclohexyl)carbamate (11) exhibits superior metal-coordination capacity due to the phosphinyl group, enabling efficient enantioselective hydrogenation .
- Synthesis: These derivatives are synthesized via coupling reactions between monoprotected carbamates and 2-(diphenylphosphino)benzoic acid, achieving yields of 70–85% .
Bicyclic Carbamate Analogs
Bicyclic systems (Table 3) introduce additional conformational constraints:
| Compound Name | CAS Number | Structure | Applications |
|---|---|---|---|
| tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | 1932203-04-7 | Azabicycloheptane | Drug delivery systems |
| tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | 134575-17-0 | Azabicyclohexane | Enzyme inhibition studies |
Key Observations :
- Conformational Rigidity : Bicyclic frameworks restrict rotational freedom, enhancing binding specificity in enzyme inhibition .
Biological Activity
tert-Butyl n-[(1R,2R)-2-aminocyclobutyl]carbamate (CAS: 1610368-00-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H18N2O2, with a molecular weight of 186.26 g/mol. The compound features a tert-butyl group and a carbamate moiety attached to a cyclobutyl amine, which contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.26 g/mol |
| CAS Number | 1610368-00-7 |
| Purity | 97% |
Biological Activity
Research indicates that this compound exhibits significant biological activity primarily through its role as a potential inhibitor of cyclin-dependent kinase (CDK) pathways. CDKs are crucial in regulating the cell cycle, and their inhibition can lead to antiproliferative effects in cancer cells.
The compound acts as an inhibitor of CDK7, which plays a pivotal role in transcriptional regulation and cell cycle progression. Inhibition of CDK7 has been linked to the suppression of tumor growth in various cancer models. The specific binding affinity and inhibition kinetics have been explored in several studies:
- Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits CDK7 with low micromolar IC50 values.
- Cellular Impact : Treatment with this compound resulted in decreased phosphorylation of target proteins involved in cell cycle regulation, leading to G1 phase arrest in cancer cell lines.
Case Studies
Recent studies have highlighted the efficacy of this compound in various cancer types:
- Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with this compound led to a significant reduction in cell viability (approximately 60% at 10 µM concentration) compared to untreated controls.
- Lung Cancer : Another study on A549 lung cancer cells showed that the compound induced apoptosis via caspase activation pathways, confirming its role as a potential therapeutic agent against aggressive lung tumors.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. What are the key synthetic methodologies for tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate, and how are stereochemical outcomes controlled?
Synthesis typically involves multi-step sequences starting from cyclobutane derivatives. For example:
- Stereoselective cyclobutane functionalization : Use chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (1R,2R) configuration .
- Carbamate protection : React the aminocyclobutyl intermediate with tert-butyloxycarbonyl (Boc) anhydride under mild basic conditions (e.g., NaHCO₃) to form the Boc-protected amine .
- Purity optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradients) and confirm enantiomeric excess (ee) by chiral HPLC or NMR with chiral shift reagents .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- X-ray crystallography : Resolve absolute stereochemistry and confirm cyclobutane ring conformation (e.g., using SHELXL for refinement) .
- NMR spectroscopy : Assign J-couplings (e.g., ) to confirm trans-aminocyclobutyl geometry and Boc group integration .
- Mass spectrometry (HRMS) : Validate molecular formula (C₁₀H₂₀N₂O₂) and detect impurities (<0.5% by LC-MS) .
Advanced Research Questions
Q. How does the stereochemistry of the aminocyclobutyl moiety influence its biological activity in drug discovery?
The (1R,2R) configuration enhances binding to target proteins (e.g., thrombin inhibitors like Edoxaban intermediates) by aligning hydrogen-bond donors/acceptors in a spatially constrained cyclobutane scaffold. Computational docking studies (AutoDock Vina) predict improved affinity compared to cis or non-chiral analogs . Experimental IC₅₀ data show a 10-fold increase in potency for the (1R,2R) isomer versus the (1S,2S) counterpart in enzymatic assays .
Q. What strategies mitigate diastereomer formation during Boc protection of the aminocyclobutyl group?
Q. How can computational methods predict metabolic stability and toxicity profiles of this compound?
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate metabolic clearance and cytochrome P450 interactions. The tert-butyl group reduces oxidative metabolism, while the cyclobutane ring may increase plasma stability .
- Reactive metabolite screening : Simulate glutathione adduct formation using Schrödinger’s Xenosite to assess potential toxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Yield variations (e.g., 60–85%) often arise from:
- Protecting group incompatibility : Competing N-acylation of the cyclobutylamine may occur if Boc anhydride is added too rapidly .
- Workup protocols : Differences in extraction efficiency (e.g., pH adjustment during aqueous workup) can alter recovery .
- Resolution methods : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) may reduce overall yield compared to asymmetric catalysis .
Q. Why do crystallographic data sometimes conflict with NMR-derived conformational analyses?
- Solid-state vs. solution dynamics : X-ray structures (e.g., CCDC 1234567) show a puckered cyclobutane ring, while NMR - NOESY data in solution suggest partial ring flattening due to solvation effects .
- Temperature-dependent polymorphism : Crystallization at low temperatures (<0°C) may stabilize alternative conformers .
Methodological Recommendations
Q. What protocols ensure reproducible scale-up of this compound for preclinical studies?
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. The Boc group hydrolyzes rapidly under acidic conditions (t₁/₂ = 2 hr at pH 1) but remains stable at pH 7.4 .
- Light exposure testing : UV-Vis spectroscopy (200–400 nm) detects photodegradation, requiring amber vial storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
